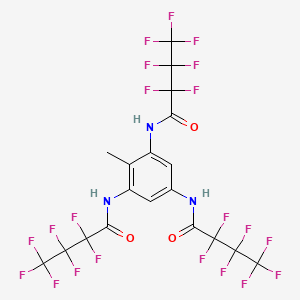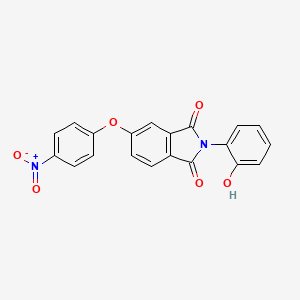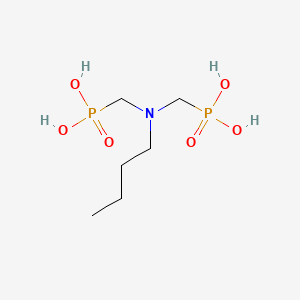![molecular formula C25H29BrN2O3 B11558334 ethyl 6-bromo-2-[(cyclohexylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11558334.png)
ethyl 6-bromo-2-[(cyclohexylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-2-[(cyclohexylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole class of organic compounds. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its complex structure, which includes a bromine atom, a cyclohexylamino group, and a methoxy group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of ethyl 6-bromo-2-[(cyclohexylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The bromination and subsequent introduction of the cyclohexylamino and methoxy groups are achieved through specific reagents and reaction conditions . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Análisis De Reacciones Químicas
Ethyl 6-bromo-2-[(cyclohexylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-2-[(cyclohexylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 6-bromo-2-[(cyclohexylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can mimic natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity . The bromine and cyclohexylamino groups contribute to its binding affinity and specificity, influencing the pathways involved in its biological effects .
Comparación Con Compuestos Similares
Ethyl 6-bromo-2-[(cyclohexylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate can be compared to other indole derivatives, such as:
- Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate
- 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester
- Ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate
These compounds share similar structural features but differ in their functional groups and biological activities. The presence of the cyclohexylamino group in this compound distinguishes it from its analogs, contributing to its unique properties and applications .
Propiedades
Fórmula molecular |
C25H29BrN2O3 |
|---|---|
Peso molecular |
485.4 g/mol |
Nombre IUPAC |
ethyl 6-bromo-2-[(cyclohexylamino)methyl]-5-methoxy-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C25H29BrN2O3/c1-3-31-25(29)24-19-14-23(30-2)20(26)15-21(19)28(18-12-8-5-9-13-18)22(24)16-27-17-10-6-4-7-11-17/h5,8-9,12-15,17,27H,3-4,6-7,10-11,16H2,1-2H3 |
Clave InChI |
BWCUXEQOGHQVCQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CNC4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11558255.png)
![N-(4-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B11558262.png)
![4-fluoro-N-[2-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11558271.png)

![4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11558276.png)
![2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol](/img/structure/B11558280.png)
![2-Amino-6-bromo-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11558286.png)
![5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11558287.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B11558293.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-butylphenoxy)acetohydrazide](/img/structure/B11558295.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11558300.png)

![2-({(E)-[17-(4-ethoxyphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}amino)benzoic acid (non-preferred name)](/img/structure/B11558306.png)
